Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate

Übersicht

Beschreibung

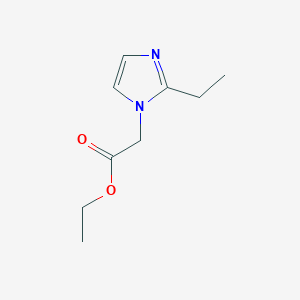

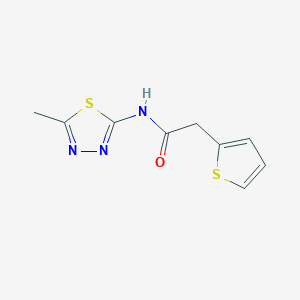

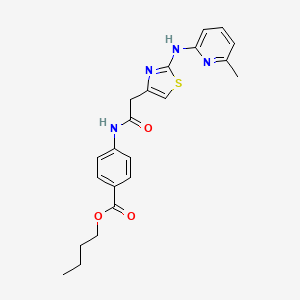

Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate is a chemical compound with the molecular formula C9H14N2O2 . It has a molecular weight of 182.22 . The IUPAC name for this compound is ethyl (2-ethyl-1H-imidazol-1-yl)acetate .

Molecular Structure Analysis

The InChI code for Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate is 1S/C9H14N2O2/c1-3-8-10-5-6-11(8)7-9(12)13-4-2/h5-6H,3-4,7H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate are not detailed in the available literature, imidazole compounds are known to be versatile intermediates used in various chemical reactions .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate has garnered attention for its potential antitumor properties. Researchers have synthesized derivatives of this compound and evaluated their efficacy against various cancer cell lines. These derivatives exhibit promising antitumor activity, making them interesting candidates for further investigation in cancer therapy .

Synthesis of Pyrazole Derivatives

The compound serves as a valuable precursor for the synthesis of pyrazole derivatives. By reacting Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate with appropriate reagents, chemists can access a wide range of pyrazole-based compounds. Pyrazoles find applications in medicinal chemistry, agrochemicals, and materials science .

Thiophene Synthesis

Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate participates in the construction of thiophene derivatives. Thiophenes are important heterocyclic compounds with diverse biological activities. Researchers have used this compound as a building block to access novel thiophene-based molecules .

Pyridine Derivatives

The compound also contributes to the synthesis of pyridine derivatives. Pyridines are ubiquitous in pharmaceuticals, agrochemicals, and materials science. By functionalizing Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate, scientists can access pyridine-containing molecules with potential therapeutic applications .

Coumarin Synthesis

Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate plays a role in the preparation of coumarin derivatives. Coumarins exhibit diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer effects. Researchers have utilized this compound to access novel coumarin analogs for drug discovery .

Antihypertensive Potential

While not directly related to the compound itself, researchers have synthesized derivatives containing imidazole moieties (similar to Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate) and evaluated their antihypertensive potential in animal models. These studies highlight the broader impact of imidazole-containing compounds in cardiovascular research .

Eigenschaften

IUPAC Name |

ethyl 2-(2-ethylimidazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-3-8-10-5-6-11(8)7-9(12)13-4-2/h5-6H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJZYAZXNRFUCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1CC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid hydrochloride](/img/structure/B2524241.png)

![N-benzyl-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2524242.png)

![N-(1-Cyanocyclopentyl)-2-[(2R,4R)-4-methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2524246.png)

![2-[6-methoxy-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2524254.png)

![4-(dipropylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2524258.png)

![5-chloro-2-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2524262.png)